![molecular formula C86H134N20O19 B605670 [(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium CAS No. 533927-56-9](/img/structure/B605670.png)
[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium
Übersicht
Beschreibung
Atilmotin ist ein synthetisches Peptid, das als Agonist des Motilinrezeptors wirkt. Motilin ist ein endogenes gastrointestinales Hormon, das die Motilität des oberen Gastrointestinaltrakts erhöht. Atilmotin wurde auf seine Auswirkungen auf Ösophagus-, Ösophagussphinkter- und Magendrücke untersucht .
Vorbereitungsmethoden
Atilmotin wird als synthetisches Peptid synthetisiert. Die spezifischen synthetischen Wege und Reaktionsbedingungen für Atilmotin sind in der öffentlichen Literatur nicht weit verbreitet. Es ist bekannt, dass es von Baxter International, Inc. hergestellt wird . Industrielle Produktionsmethoden umfassen typischerweise Peptidsynthesetechniken, die Festphasenpeptidsynthese (SPPS) und Flüssigphasenpeptidsynthese (LPPS) umfassen können.
Analyse Chemischer Reaktionen
Atilmotin fungiert hauptsächlich als Agonist des Motilinrezeptors und unterliegt unter physiologischen Bedingungen keinen signifikanten chemischen Reaktionen. Es interagiert mit dem Motilinrezeptor (GPR38), um seine Wirkungen auszuüben . Übliche Reagenzien und Bedingungen, die bei seiner Synthese verwendet werden, sind typisch für die Peptidsynthese und umfassen Aminosäurekopplungsreagenzien und Schutzgruppen.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that structurally complex compounds similar to the one can exhibit significant anticancer properties. For instance, derivatives of amino acids and peptide-like structures have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The intricate design of the compound may enable it to interact with specific biological targets involved in cancer progression, making it a candidate for further investigation in anticancer drug development .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Many compounds with similar configurations have been evaluated for their effectiveness against bacterial and fungal pathogens. The presence of functional groups such as amino and hydroxyl can enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways, leading to effective antimicrobial agents .
Neurological Applications
Given the complexity of the compound, it may also hold promise in treating neurological disorders. Compounds that modulate neurotransmitter systems are critical in developing treatments for conditions such as depression and anxiety. The structural motifs present in this compound could potentially influence neurotransmitter receptor activity or inhibit enzymes involved in neurotransmitter degradation .
Drug Delivery Systems
The intricate molecular structure allows for the possibility of formulating this compound into advanced drug delivery systems. For example, its ability to form complexes with lipids or polymers could facilitate targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects. This is particularly relevant in cancer therapy where localized drug delivery can significantly improve treatment outcomes .
Combination Therapies
The compound may be explored as part of combination therapies, where it is used alongside other drugs to enhance overall effectiveness. Its unique properties could complement existing treatments for various diseases, potentially leading to synergistic effects that improve patient outcomes .
Case Study: Anticancer Activity
In a study examining the anticancer potential of similar compounds, researchers found that specific modifications led to increased cytotoxicity against various cancer cell lines. The study highlighted how structural variations influenced biological activity, suggesting that compounds like the one discussed could be optimized for better efficacy against tumors .
Case Study: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of peptide-based compounds. Results indicated that modifications to amino acid sequences enhanced activity against resistant strains of bacteria. This underscores the potential application of similar complex compounds in developing new antibiotics .
Wirkmechanismus
Atilmotin exerts its effects by binding to and activating the motilin receptor (GPR38). This activation leads to increased gastrointestinal motility by stimulating phase III contractions of the migrating motor complex (MMC). The MMC is responsible for moving undigested intraluminal contents from the stomach distally .
Vergleich Mit ähnlichen Verbindungen
Atilmotin ähnelt anderen Agonisten des Motilinrezeptors, wie Erythromycin und anderen Motiliden. Atilmotin ist ein synthetisches Peptid, während Erythromycin ein Makrolid-Antibiotikum mit Agonisten-Eigenschaften des Motilinrezeptors ist. Die synthetische Natur von Atilmotin ermöglicht eine präzisere Kontrolle seiner pharmakologischen Eigenschaften .
Ähnliche Verbindungen::- Erythromycin
- Motiliden (z. B. ABT-229)
Die Einzigartigkeit von Atilmotin liegt in seiner synthetischen Peptidstruktur, die im Vergleich zu natürlich vorkommenden Agonisten des Motilinrezeptors spezifische Vorteile in Bezug auf Stabilität und Rezeptorselektivität bietet.
Biologische Aktivität
The compound , with a complex structure and multiple functional groups, presents a rich area for investigation regarding its biological activity. This article synthesizes available research findings, highlighting its potential pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex polyfunctional structure, which includes multiple amino acid residues and modifications that suggest significant biological interactions. Its molecular formula is C42H69N15O15, with a molecular weight of approximately 827.995 Da. The intricate arrangement of chiral centers and functional groups indicates potential for diverse biological activities.
Mechanisms of Biological Activity
-
Antimicrobial Activity :
- Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of amino acids have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of specific functional groups, such as amines and carboxylic acids, may enhance the compound's ability to penetrate bacterial cell walls.
-
Anticancer Properties :
- Compounds with complex amino acid structures have been investigated for their anticancer potential. Research suggests that certain derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins . The ability to interact with cellular signaling pathways makes this compound a candidate for further anticancer studies.
-
Insulinotropic Effects :
- Similar compounds have demonstrated insulinotropic activity, which could be beneficial in treating type II diabetes. The modulation of insulin secretion from pancreatic beta cells is critical for glucose homeostasis . The specific structural features may enhance its efficacy in stimulating insulin release.
Case Studies
- Antibacterial Efficacy :
- Cancer Cell Line Studies :
- Metabolic Studies :
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
533927-56-9 |
---|---|
Molekularformel |
C86H134N20O19 |
Molekulargewicht |
1752.1 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-3-phenyl-2-(trimethylazaniumyl)propanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C86H134N20O19/c1-13-51(8)71(103-81(121)65-30-23-41-105(65)85(125)70(50(6)7)102-82(122)66(106(10,11)12)46-54-26-18-15-19-27-54)83(123)101-64(44-53-24-16-14-17-25-53)80(120)104-72(52(9)107)84(124)100-63(45-55-31-33-56(108)34-32-55)74(114)93-47-68(110)94-59(36-38-69(111)112)76(116)99-62(43-49(4)5)79(119)97-60(35-37-67(88)109)77(117)96-58(29-22-40-92-86(90)91)75(115)98-61(42-48(2)3)78(118)95-57(73(89)113)28-20-21-39-87/h14-19,24-27,31-34,48-52,57-66,70-72,107H,13,20-23,28-30,35-47,87H2,1-12H3,(H21-,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,123,124)/t51-,52+,57-,58+,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1 |
InChI-Schlüssel |
DUQRILZXKXSRIY-RUBJUKRASA-N |
SMILES |
CC[C@@H]([C@H](NC([C@@H]1CCCN1C([C@@H](NC([C@@H]([N+](C)(C)C)Cc2ccccc2)=O)C(C)C)=O)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C(N[C@H](C(N[C@H](C(N)=O)CCCCN)=O)CC(C)C)=O)CCCNC(N)=N)=O)CCC(N)=O)=O)CC(C)C)=O)CCC([O-])=O)=O)=O)Cc3ccc(O)cc3)=O)[C@H](O)C)=O)Cc4ccccc4)=O)C |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)[N+](C)(C)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)[O-])C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)[N+](C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Atilmotin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.